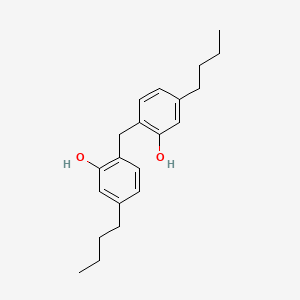![molecular formula C9H12O B15161850 Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- CAS No. 146607-24-1](/img/structure/B15161850.png)
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- is an organic compound characterized by its bicyclic structure. This compound is notable for its unique ring system, which consists of a seven-membered ring fused to a three-membered ring. The presence of two methyl groups at positions 1 and 4 further distinguishes this compound, making it a subject of interest in various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- typically involves multiple steps. One common method starts with the preparation of methyl 3,6-dimethyl-3-hydroxy-6-heptenoate. This intermediate is synthesized by reacting 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules . The reaction mixture is then treated with methyl bromoacetate, leading to the formation of the desired ester.
The ester is subsequently hydrolyzed to yield 3,6-dimethyl-3-hydroxy-6-heptenoic acid. This step involves stirring the ester in a solution of potassium hydroxide in methanol at room temperature . The resulting acid is then subjected to further reactions to produce the final compound, Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents to achieve consistent yields.
化学反应分析
Types of Reactions
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The presence of the carbonyl group also enables the compound to participate in nucleophilic addition reactions, further influencing its biological activity.
相似化合物的比较
Similar Compounds
Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-:
Bicyclo[3.2.0]hept-2-en-6-one: This compound shares the bicyclic framework but lacks the additional methyl groups present in Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-.
Uniqueness
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at positions 1 and 4 enhances its stability and reactivity compared to similar compounds.
属性
CAS 编号 |
146607-24-1 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC 名称 |
1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one |
InChI |
InChI=1S/C9H12O/c1-6-3-4-9(2)5-7(10)8(6)9/h3,8H,4-5H2,1-2H3 |
InChI 键 |
BGLAHPXYFCYGTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC2(C1C(=O)C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)
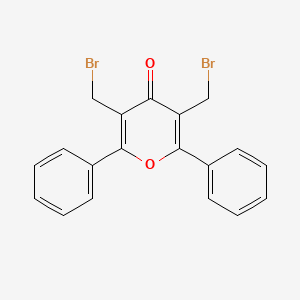



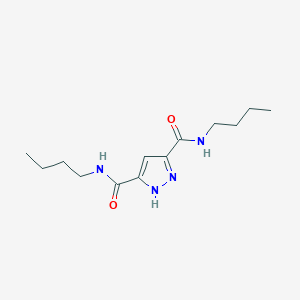
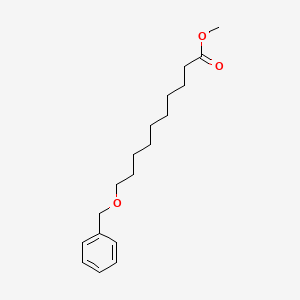


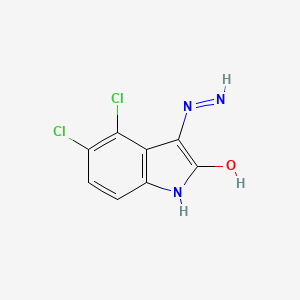
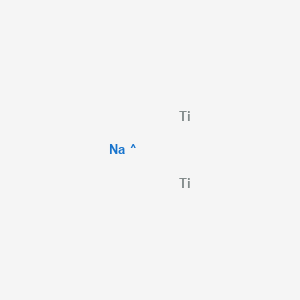
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)

